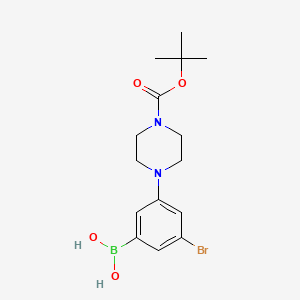

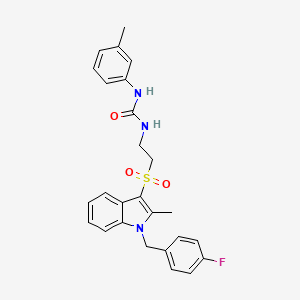

![molecular formula C22H28N2O4S B2549857 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide CAS No. 922097-58-3](/img/structure/B2549857.png)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide, is a complex organic molecule that may be related to the class of compounds known as benzenesulfonamides. These compounds are known for their potential pharmacological activities, including anti-HIV and antifungal properties as seen in similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves the alkylation of azidobenzenesulfonamide intermediates. For example, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of various heterocyclic compounds, as demonstrated in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, secondary benzenesulfonamides can be synthesized using tertiary amines and dimethylaminopyridine, indicating the versatility of sulfonamide chemistry in generating diverse molecular structures .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is characterized by the presence of a sulfonamide group attached to a benzene ring. This core structure can be further modified with various substituents, leading to a wide range of derivatives with different chemical and biological properties. The compound likely contains a tetrahydrobenzo[b][1,4]oxazepine ring system, which is a seven-membered heterocycle with nitrogen and oxygen atoms, and may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including intramolecular aminohydroxylation, which is a key step in the synthesis of nitrogenous heterocycles . The presence of nitro groups and the use of base-mediated conditions can facilitate intramolecular arylation reactions, leading to the formation of benzhydrylamines, which are intermediates for further heterocyclic synthesis . These reactions highlight the reactivity of the sulfonamide group and its utility in constructing complex nitrogen-containing ring systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The spectral data, including NMR and IR spectroscopy, are essential for characterizing these compounds and confirming their structures . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity of the sulfonamide group, as seen in the facilitation of C-arylation reactions .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Unusual Ring-Expansion Processes: The compound has been used in the synthesis of complex structures such as spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] through unusual ring-expansion processes (Kolluri et al., 2018).

- Benzimidazole Fused-1,4-Oxazepines Synthesis: It has been involved in the creation of benzimidazole-tethered oxazepine heterocyclic hybrids, important for spectroscopic and X-ray diffraction studies (Almansour et al., 2016).

- Innovative Oxazapolyheterocycle Formation: The compound aids in the synthesis of unique oxazapolyheterocycles showing strong blue emission, which is significant for photophysical property studies (Petrovskii et al., 2017).

Chemical Reactivity and Medicinal Chemistry

- Exploration in Medicinal Chemistry: It has been employed in the creation of various medicinally relevant compounds, such as tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010).

- Carbonic Anhydrase Inhibitors: The compound's primary sulfonamide functionality is crucial for enabling the construction of [1,4]oxazepine rings and acting as a zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).

Drug Development and Analysis

- LC-MS Assay Development: This compound was crucial in the development of a liquid chromatography-mass spectrometry assay for determining anti-cancer agents (Lukka et al., 2008).

- Cancer Treatment Research: Its derivatives have been studied for their pharmacokinetics in cancer treatment, analyzing the divergence between tumor and plasma pharmacokinetics (Lukka et al., 2012).

Propriétés

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-7-16-8-11-18(12-9-16)29(26,27)23-17-10-13-19-20(14-17)28-15-22(3,4)21(25)24(19)6-2/h8-14,23H,5-7,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWHABOFSMKZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

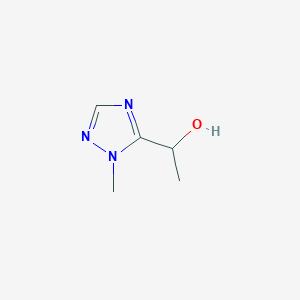

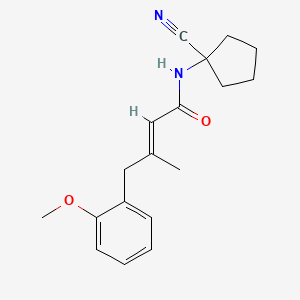

![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)

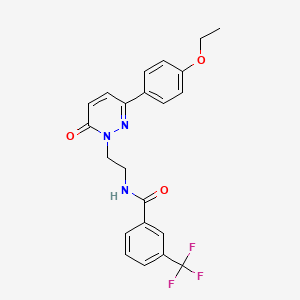

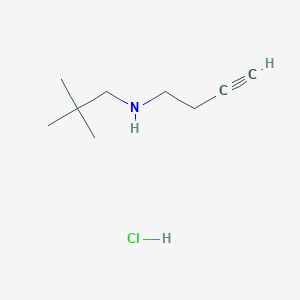

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)

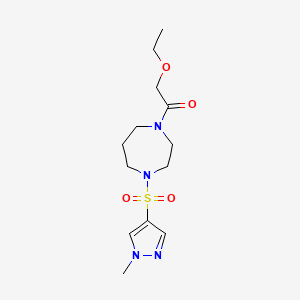

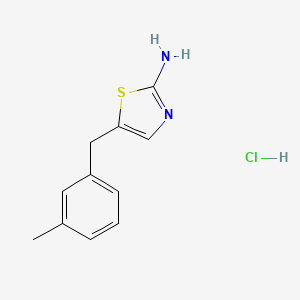

![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)

![2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N~1~-(3,5-dimethylphenyl)acetamide](/img/structure/B2549781.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)

![Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2549794.png)